3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine
CAS No.: 879074-94-9
Cat. No.: VC2206890
Molecular Formula: C15H17NO3
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879074-94-9 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-[2-(4-methoxyphenoxy)ethoxy]aniline |
| Standard InChI | InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |
| Standard InChI Key | SIULEHIUHYCCMJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |
| Canonical SMILES | COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |
Introduction
Chemical Identification and Properties
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is a research chemical with clearly defined molecular characteristics. The table below summarizes the key identifying information for this compound:
| Property | Value |
|---|---|
| CAS Number | 879074-94-9 |
| IUPAC Name | 3-[2-(4-methoxyphenoxy)ethoxy]aniline |
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.3 g/mol |
| Standard InChI | InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |
| Standard InChIKey | SIULEHIUHYCCMJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |
| PubChem Compound ID | 6502498 |
The compound contains several key structural features that define its chemical properties. It consists of two aromatic rings connected by an ethoxy linker, with a methoxy group on one ring and an amine group on the other. This combination of functional groups contributes to its potential reactivity in various chemical contexts.
Structural Analysis
The structure of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine can be divided into three main components:
-
A 4-methoxyphenoxy group
-
An ethoxy linker
-
A 3-aminophenyl (aniline) component
Analytical Characterization
The analytical characterization of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is essential for confirming its identity and purity. Several techniques are applicable for this purpose.
Spectroscopic Analysis
Based on standard chemical analysis protocols, the following spectroscopic methods would be valuable for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information. The aromatic protons would typically appear in the range of 6.5-7.5 ppm, methoxy protons around 3.7-3.8 ppm, and the amine protons as a broad signal potentially around 3.5-4.0 ppm.
-
Infrared (IR) Spectroscopy: Key functional group absorptions would include N-H stretching (3300-3500 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O-C ether stretching (1050-1150 cm⁻¹).
-
Mass Spectrometry: The expected molecular ion peak would be at m/z 259, corresponding to the molecular weight, with potential fragmentation patterns involving cleavage at the ether linkages.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be useful for assessing the purity of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine and monitoring reactions during its synthesis. Based on its structural features, reversed-phase HPLC using a C18 column would likely be suitable for analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume